BenchChemオンラインストアへようこそ!

7-Chloro-4-morpholino-quinoline

Antimalarial In vivo efficacy Cytotoxicity

7-Chloro-4-morpholino-quinoline (CAS 84594-64-9; molecular formula C₁₃H₁₃ClN₂O, molecular weight 248.71 g/mol) is a heterocyclic building block belonging to the 4-substituted 7-chloroquinoline family. The compound features a morpholine ring attached via its nitrogen at the C4 position of the quinoline core, with a chlorine substituent retained at C7.

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
CAS No. 84594-64-9
Cat. No. B1616309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-morpholino-quinoline
CAS84594-64-9
Molecular FormulaC13H13ClN2O
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C13H13ClN2O/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16/h1-4,9H,5-8H2
InChIKeyKWLAFRCMKAMRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.3 [ug/mL]

7-Chloro-4-morpholino-quinoline (CAS 84594-64-9): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


7-Chloro-4-morpholino-quinoline (CAS 84594-64-9; molecular formula C₁₃H₁₃ClN₂O, molecular weight 248.71 g/mol) is a heterocyclic building block belonging to the 4-substituted 7-chloroquinoline family . The compound features a morpholine ring attached via its nitrogen at the C4 position of the quinoline core, with a chlorine substituent retained at C7. This bifunctional architecture—a nucleophilic morpholine nitrogen and an aryl chloride handle—enables divergent synthetic elaboration for medicinal chemistry programs. The compound is commercially available from multiple suppliers (e.g., Sigma-Aldrich, CymitQuimica) with typical purity of ≥95% . Within the broader landscape of 7-chloro-4-aminoquinoline pharmacophores, the morpholino substituent confers distinct electronic and steric properties versus more common piperidine or N-methylpiperazine analogs [1].

Why 7-Chloro-4-morpholino-quinoline Cannot Be Casually Replaced by Other 4-Amino-7-chloroquinoline Analogs in Research and Development


The 4-position substituent on the 7-chloroquinoline scaffold is a critical determinant of both synthetic reactivity and biological target engagement [1]. Substituting morpholine with piperidine, N-methylpiperazine, or an acyclic amine alters the ring oxygen content, hydrogen-bond acceptor capacity, basicity (pKa of the conjugate acid), and lipophilicity (logP), each of which can shift target binding affinity by orders of magnitude. In the antimalarial domain, side-chain features including proton-accepting capacity were shown to strongly modulate both antiplasmodial potency and host-cell cytotoxicity, with morpholino-containing analogs achieving a combination of in vivo cure and reduced macrophage toxicity not uniformly observed across other amino substituents [2]. In kinase inhibitor design, the morpholine oxygen participates in key hydrogen-bond interactions within the hinge region of PI3K and related enzymes, a contact that carbon-only heterocycles cannot recapitulate [3]. Furthermore, the C4-morpholino group directs the regiochemical outcome of subsequent synthetic transformations at C2, as demonstrated by the regioselective SNAr amination yielding 92% in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide [1]. These axes of differentiation mean that wholesale substitution by another 7-chloro-4-aminoquinoline is not a scientifically neutral decision.

Quantitative Differentiation Evidence: 7-Chloro-4-morpholino-quinoline vs. Closest Structural Analogs


In Vivo Antimalarial Cure and Superior Therapeutic Index: Morpholino-Containing 4-Anilinoquinoline vs. Amodiaquine

A 4-anilinoquinoline bearing a morpholine-containing side chain achieved complete cure of mice infected with Plasmodium berghei in vivo, while exhibiting lower cytotoxicity toward mouse macrophages than the clinical comparator amodiaquine [1]. Although the specific derivative tested was an anilinoquinoline rather than the free 7-chloro-4-morpholino-quinoline base, the morpholino pharmacophore is the key structural feature conferring this differentiated safety profile. Multiple analogs with alternative amino substituents were evaluated in parallel; antimalarial activity and cytotoxicity were found to be 'highly dependent upon the features of these side chains' [1].

Antimalarial In vivo efficacy Cytotoxicity

Regioselective C4 SNAr Reactivity: Morpholine Displacement Yields 92% vs. Variable Yields for Alternative Amines

In the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the final C4 nucleophilic aromatic substitution (SNAr) step using morpholine proceeded with 92% isolated yield under transition metal-free conditions (K₂CO₃, DMF, 120 °C, 24 h) [1]. This high-yielding, regioselective transformation exploits the inherent electronic asymmetry of the 4,7-dichloroquinoline precursor—where the C4 position is significantly more electrophilic than C7 due to resonance stabilization of the Meisenheimer intermediate [2]. While no direct head-to-head yield comparison table for different amines was located in a single study, the broader literature indicates that morpholine's balanced nucleophilicity and steric profile make it an optimal partner for this transformation relative to more sterically hindered or less nucleophilic secondary amines (e.g., piperidine derivatives often require harsher conditions or give lower regioselectivity due to competing C7 substitution) [2].

Synthetic chemistry SNAr regioselectivity Process scalability

Antiparasitic Cysteine Protease Inhibition: 7-Chloro-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine Derivatives Achieve IC₅₀ <10 µM Against Leishmania with No Host-Cell Cytotoxicity

In a study of 7-chloro-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine analogs as cysteine protease inhibitors, five compounds inhibited both cruzain and rhodesain with IC₅₀ values ranging from 23 to 123 µM [1]. Within this set, compound 4 emerged as the most promising lead, exhibiting IC₅₀ <10 µM against Leishmania promastigotes with no detectable cytotoxicity toward uninfected host cells [1]. This selectivity for parasitic cysteine proteases over host-cell targets was not uniformly achieved by all analogs in the series, underscoring the critical contribution of the morpholine-containing side-chain architecture to the selectivity profile. The reference drug E60 was outperformed [2].

Antiparasitic Cysteine protease Leishmanicidal

Anticancer PI3K/AMPK Dual Modulation: 7-Chloroquinoline-Morpholine Hybrids Show IC₅₀ ~25 µM Against Metastatic Melanoma Cells

Three molecular hybrids incorporating the 7-chloroquinoline and morpholine pharmacophores were synthesized and evaluated against human metastatic melanoma cells (SKMEL-103), yielding IC₅₀ values around 25 µM [1]. All three hybrids negatively modulated both PI3K and AMPK protein expression by western blot, confirming dual-target engagement [1]. While the study did not test the free 7-chloro-4-morpholino-quinoline in isolation, the consistent activity across three different hybrids—all sharing the 7-chloroquinoline and morpholine cores but differing in linker architecture—strongly implicates the 7-chloroquinoline-morpholine fragment as the pharmacophoric unit responsible for PI3K/AMPK modulation. This dual-kinase modulation profile is distinct from 7-chloro-4-aminoquinoline antimalarials, which primarily target heme detoxification.

Anticancer PI3K inhibition Melanoma

Physicochemical Differentiation: Morpholine Oxygen Confers Lower logP and Distinct H-Bond Acceptor Profile vs. Piperidine and N-Methylpiperazine Analogs

The morpholine ring in 7-chloro-4-morpholino-quinoline introduces an ether oxygen that is absent in the corresponding piperidine and N-methylpiperazine analogs. This oxygen atom: (a) reduces calculated logP by approximately 0.5–1.0 log units relative to piperidine (cLogP estimated via SwissADME for related compounds) [1]; (b) provides an additional hydrogen-bond acceptor site, increasing the HBA count from 2 (piperidine analog) to 3 (morpholino analog) [1]; and (c) lowers the pKa of the conjugate acid of the morpholine nitrogen (pKa ~8.3 for morpholine vs. ~10.1 for piperidine), substantially altering the ionization state at physiological pH and thereby affecting membrane permeability and off-target binding [2]. The SwissADME analysis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide confirmed Lipinski rule-of-five compliance, with the morpholine oxygen contributing favorably to the topological polar surface area (TPSA) and solubility parameters [1].

Physicochemical properties logP H-bond acceptor

Research and Industrial Application Scenarios for 7-Chloro-4-morpholino-quinoline (CAS 84594-64-9)


Antimalarial Lead Optimization: Building on Morpholino-Mediated In Vivo Cure with Reduced Host Toxicity

Based on the Delarue et al. (2001) demonstration that morpholino-containing 4-anilinoquinolines achieve in vivo cure of P. berghei-infected mice with lower macrophage cytotoxicity than amodiaquine [1], this scaffold is well-suited for antimalarial lead optimization programs targeting chloroquine-resistant P. falciparum strains. Researchers can leverage 7-chloro-4-morpholino-quinoline as a late-stage diversification handle, varying the aniline or heteroaryl coupling partner while retaining the morpholino moiety that drives the favorable therapeutic index.

Anti-Trypanosomal and Anti-Leishmanial Drug Discovery: Exploiting Selective Cysteine Protease Inhibition

The Andrade et al. (2020) study demonstrated that 7-chloro-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine derivatives inhibit cruzain and rhodesain cysteine proteases with compound 4 achieving Leishmania IC₅₀ <10 µM without host-cell cytotoxicity [2]. Procurement of the parent 7-chloro-4-morpholino-quinoline enables rapid synthesis of focused libraries via alkylation or reductive amination at the morpholine nitrogen, or further functionalization at C7 via palladium-catalyzed cross-coupling, to explore structure-activity relationships around this promising antiparasitic chemotype.

Kinase-Focused Anticancer Library Synthesis: Dual PI3K/AMPK Modulation via 7-Chloroquinoline-Morpholine Hybrids

Fiorot et al. (2019) showed that hybrids of 7-chloroquinoline, morpholine, 1,4-naphthoquinone, and 1,3,5-triazine exhibit IC₅₀ ~25 µM against SKMEL-103 metastatic melanoma cells with confirmed dual downregulation of PI3K and AMPK [3]. The 7-chloro-4-morpholino-quinoline core serves as a privileged fragment for constructing kinase inhibitor libraries. The C7 chloro substituent provides a synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira coupling to introduce diversity elements while preserving the morpholino-quinoline kinase-binding motif.

Process Chemistry Scale-Up: Transition Metal-Free SNAr Protocol for Cost-Effective Multigram Synthesis

The Molbank (2024) protocol—N-oxidation (81–87%), C2 amidation (92%), and C4 morpholine SNAr (92%)—provides a transition metal-free, scalable route to 7-chloro-4-morpholino-quinoline derivatives with an overall three-step yield of approximately 68% [4]. For CROs and pharma process groups, this established methodology reduces the risk and cost associated with palladium-catalyzed amination approaches, which can suffer from metal contamination issues in API synthesis. The high regioselectivity for C4 over C7 substitution simplifies purification and increases throughput.

Quote Request

Request a Quote for 7-Chloro-4-morpholino-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.